2-Amino-7-(4-methoxyphenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-(4-methoxyphenyl)-4H,5H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one is a heterocyclic compound that contains selenium, nitrogen, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(4-methoxyphenyl)-4H,5H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 4-methoxybenzaldehyde in the presence of selenium dioxide as a catalyst. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions to facilitate the formation of the selenazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-(4-methoxyphenyl)-4H,5H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The selenium atom in the selenazole ring can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenazole ring to its corresponding selenide form.
Substitution: The amino group and the methoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions include selenoxide derivatives, selenide forms, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
2-Amino-7-(4-methoxyphenyl)-4H,5H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-amino-7-(4-methoxyphenyl)-4H,5H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The selenium atom in the selenazole ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Uniqueness
2-Amino-7-(4-methoxyphenyl)-4H,5H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one is unique due to the presence of the selenazole ring, which imparts distinct chemical and biological properties. The selenium atom provides unique redox characteristics, making it different from similar compounds that contain sulfur or nitrogen atoms in their heterocyclic rings.
Properties
Molecular Formula |
C13H13N3O2Se |
---|---|
Molecular Weight |
322.23 g/mol |
IUPAC Name |
2-amino-7-(4-methoxyphenyl)-6,7-dihydro-4H-[1,3]selenazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C13H13N3O2Se/c1-18-8-4-2-7(3-5-8)9-6-10(17)15-12-11(9)19-13(14)16-12/h2-5,9H,6H2,1H3,(H2,14,16)(H,15,17) |
InChI Key |
HJSCYNDGHVWXEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC3=C2[Se]C(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.